molecular formula C12H11N3O B7977743 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile

Cat. No.: B7977743
M. Wt: 213.23 g/mol
InChI Key: AZFFEOQPYBGRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzonitrile core linked to a 1-methyl-1H-pyrazole ring via an ether bridge, a structural motif found in compounds with diverse pharmacological profiles. While specific biological data for this compound is not available in the public domain, structural analogs containing the pyrazole moiety have demonstrated significant research value. Pyrazole derivatives are frequently investigated as core scaffolds in the development of antimicrobial agents . Furthermore, substituted pyrazole compounds have shown potent activity as nonsteroidal progesterone receptor antagonists in preclinical and clinical research , and are also explored as allosteric modulators for neurological targets like the M4 muscarinic acetylcholine receptor . The presence of both the pyrazole and benzonitrile functional groups makes this compound a valuable building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize such compounds in various applications, including molecular docking and computational chemistry to predict interaction with biological targets and understand mechanisms of action . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-8-12(7-14-15)16-9-11-4-2-3-10(5-11)6-13/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFEOQPYBGRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxy-1-methylpyrazole

A direct method involves the reaction of 4-hydroxy-1-methylpyrazole with 3-(halomethyl)benzonitrile (X = Cl, Br) under basic conditions. This SN2 mechanism proceeds via deprotonation of the pyrazole’s hydroxyl group, followed by nucleophilic attack on the benzylic halide.

Typical Conditions :

  • Substrate : 3-(Bromomethyl)benzonitrile (synthesized via radical bromination of 3-methylbenzonitrile using N-bromosuccinimide).

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C for 12–24 hours.

Example Protocol :

  • Combine 4-hydroxy-1-methylpyrazole (1.2 equiv), 3-(bromomethyl)benzonitrile (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMF.

  • Heat at 70°C for 18 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–75% (reported for analogous etherifications).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust alternative, enabling ether bond formation under mild conditions with precise stereochemical control. This method couples 3-(hydroxymethyl)benzonitrile with 4-hydroxy-1-methylpyrazole using a phosphine reagent and azodicarboxylate.

Key Advantages :

  • Mild Conditions : Reactions typically proceed at room temperature.

  • High Efficiency : Yields exceeding 80% in optimized systems.

Representative Procedure :

  • Dissolve 3-(hydroxymethyl)benzonitrile (1.0 equiv), 4-hydroxy-1-methylpyrazole (1.1 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF).

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours, concentrate, and purify by recrystallization from ethanol/water.

Optimization Insights :

  • Solvent Choice : THF or ethyl acetate minimizes side reactions.

  • Reagent Ratios : Excess DIAD ensures complete conversion.

Palladium-Catalyzed Cross-Coupling Strategies

While Suzuki-Miyaura couplings are widely used for aryl-aryl bonds, their adaptation to ether-linked systems remains exploratory. A modified approach involves coupling a pyrazole-derived boronic ester with a halogenated benzonitrile precursor, though this requires innovative catalyst systems.

Hypothetical Pathway :

  • Synthesize 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • React with 3-(iodomethyl)benzonitrile under palladium catalysis.

Challenges :

  • Limited precedent for Pd-catalyzed C-O bond formation.

  • Competing side reactions (e.g., homocoupling).

Comparative Analysis of Methods

Method Yield Conditions Scalability Cost
Nucleophilic Substitution65–75%High temperatureModerateLow
Mitsunobu Reaction80–85%Room temperatureHighHigh (reagents)
Palladium-Catalyzed<50%*Specialized catalystsLowVery high

*Theoretical estimate based on analogous reactions.

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution method is favored due to lower reagent costs and simpler workup. However, the Mitsunobu reaction’s efficiency justifies its use in high-value applications despite the expense of azodicarboxylates. Recent patents highlight innovations in catalyst recycling and solvent recovery to mitigate costs .

Chemical Reactions Analysis

Types of Reactions

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Basic Information

  • IUPAC Name: 3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile
  • Molecular Formula: C₁₂H₁₁N₃O
  • Molecular Weight: 213.23 g/mol
  • SMILES Notation: CN1C=C(C=N1)OCC2=CC(=CC=C2)C#N

Medicinal Chemistry

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile serves as a crucial building block for the development of novel pharmaceuticals. Its derivatives may exhibit biological activities, making it a candidate for drug discovery. The compound's structure allows it to interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity.

Agrochemicals

In the agricultural sector, this compound can be utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its efficacy in these applications stems from its ability to disrupt biological pathways in target organisms.

Material Science

The compound's unique structural features make it valuable in material science. It can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Similar Compounds

Compound NameStructure TypeApplication Area
1-Methyl-1H-pyrazole-4-carbaldehydePrecursorSynthesis of pyrazole derivatives
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanidePyrazole derivativeBiological activity exploration
Bis(pyrazolyl)methanesPyrazole-based compoundsVarious applications

Uniqueness

This compound is distinguished by its specific structural features that confer unique chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core benzonitrile scaffold is shared with several derivatives, differing in substituent type, position, and complexity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile Isoxazole, chlorophenyl 377.81 97.0 Growth inhibition studies
4-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile Isoxazole, chlorophenyl (para-substitution) 377.81 77.0 Structural diversity for bioactivity
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Pyrazole at benzonitrile para-position 183.21 N/A Intermediate in drug synthesis
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile Dihydropyrazole, ketone 261.28 N/A Crystallographic stability studies
4-{4-(1-Methyl-1H-pyrazol-4-yl)-1-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1H-imidazol-5-yl}benzonitrile Triazole, imidazole, pyrazole 366.41 N/A Potential kinase inhibition

Key Observations :

  • Heterocyclic Additions : Isoxazole and triazole moieties (e.g., in compounds from and ) enhance aromatic stacking interactions, which may improve binding affinity in biological systems.
  • Crystallographic Stability : The dihydropyrazole derivative in exhibits a β angle of 106.5° in its crystal lattice, suggesting intramolecular hydrogen bonding, a feature absent in the target compound’s simpler structure.

Physicochemical and Spectroscopic Properties

  • IR and NMR Signatures : The nitrile group in analogs shows a characteristic IR peak near 2223 cm⁻¹, while pyrazole protons resonate at δ 6.86–7.33 ppm in ¹H-NMR (e.g., compound 10 in ). These features are critical for structural validation.
  • Thermal Stability : The dihydropyrazole analog in has a melting point of 180–183°C, higher than typical benzonitriles, likely due to hydrogen bonding.

Biological Activity

3-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

  • IUPAC Name : 3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile
  • Molecular Formula : C12H11N3O
  • Molecular Weight : 213.2352 g/mol
  • CAS Number : 1774569-93-5

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a benzonitrile derivative using methods such as the Suzuki–Miyaura coupling reaction. This reaction utilizes palladium catalysts and boron reagents to form the carbon-carbon bond between the pyrazole and benzonitrile units.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety can facilitate hydrogen bonding and π–π interactions, which may enhance binding affinity and specificity for these targets.

Biological Activity

Research indicates that derivatives of this compound may exhibit significant biological activities, particularly in areas such as:

  • Antiparasitic Activity : Some studies have shown that similar pyrazole derivatives can inhibit essential enzymes in parasites, suggesting potential applications in drug discovery for diseases like malaria .
CompoundEC50 (μM)Activity Type
WJM9920.064Antiparasitic
WJM92130% reduction at 40 mg/kgAntimalarial

Case Studies

In a study focusing on the optimization of pyrazole derivatives for antimalarial activity, compounds similar to this compound were evaluated for their efficacy against Plasmodium species. The incorporation of polar functionalities was found to improve aqueous solubility while maintaining metabolic stability, which is crucial for effective drug development .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameBiological ActivityReference
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanideModerate antiparasitic activity
Bis(pyrazolyl)methanesVarious applications

These comparisons highlight the unique structural features that may confer distinct chemical and biological properties to this compound.

Q & A

Q. What synthetic routes are reported for 3-(((1-methyl-1H-pyrazol-4-yl)oxy)methyl)benzonitrile, and what are their key methodological considerations?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-(chloromethyl)benzonitrile with 1-methyl-1H-pyrazol-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) . Critical factors include reaction time optimization (e.g., 3–16 hours for yield improvement from 88% to 96%) and azide group handling if intermediates like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile are involved .

Q. How is structural confirmation performed for this compound, and what spectral benchmarks are available?

1H and 13C NMR are standard for structural validation. Key spectral markers include:

  • 1H NMR (CDCl₃): δ 2.42 ppm (s, 3H, pyrazole-CH₃), 5.93 ppm (s, 1H, pyrazole-H), 7.61–7.78 ppm (m, 4H, benzonitrile-ArH) .
  • 13C NMR: δ 13.3 ppm (CH₃), 118.2 ppm (C≡N), 141.5–149.6 ppm (pyrazole/quaternary carbons) .
    HRMS (e.g., m/z 224.0805 for C₁₁H₈N₆⁺) and IR (e.g., 2228 cm⁻¹ for C≡N) further confirm purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Discrepancies in splitting patterns may arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. For example, DMSO-d₆ vs. CDCl₃ can alter pyrazole proton coupling. Use variable-temperature NMR to identify slow exchange processes or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT for chemical shift predictions) .

Q. What strategies optimize reaction yields in multistep syntheses involving this compound?

  • Stepwise monitoring: Use TLC (e.g., cyclohexane/ethyl acetate 2:1, Rf ~0.58) to track intermediates .
  • Purification: Dry-loading with Celite® improves column efficiency. Gradient elution (0–35% ethyl acetate in cyclohexane) minimizes co-elution of polar byproducts .
  • Azide safety: Replace traditional NaN₃ with azido(trimethyl)silane to reduce explosion risks .

Q. How does the electronic nature of substituents (e.g., benzonitrile vs. benzaldehyde) influence biological activity in related pyrazole hybrids?

The electron-withdrawing cyano group enhances metabolic stability and binding affinity in enzyme inhibition studies. For example, benzonitrile derivatives exhibit stronger xanthine oxidase inhibition (IC₅₀ ~0.5 µM) compared to aldehyde analogs due to improved π-stacking and H-bonding with active-site residues .

Q. What analytical challenges arise in quantifying degradation products of this compound under environmental conditions?

Hydrolysis of the nitrile group to carboxylic acids or photodegradation of the pyrazole ring requires LC-MS/MS with a C18 column (e.g., 0.1% formic acid/ACN gradient) for separation. Validate methods using spiked environmental matrices (soil/water) to assess recovery rates (>85%) .

Methodological and Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Experimental setup: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
  • Analysis: Monitor degradation via HPLC (retention time ~8.2 min) and track nitrile-to-amide conversion using IR (loss of 2228 cm⁻¹ peak) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Use SwissADME or QikProp to estimate:

  • LogP: ~2.1 (moderate lipophilicity).
  • H-bond donors/acceptors: 0/5 (high membrane permeability).
  • CYP450 interactions: Likely substrate of CYP3A4 (docking studies with PDB: 4I3G) .

Q. How to address low reproducibility in biological assays (e.g., enzyme inhibition) with this compound?

  • Standardize protocols: Pre-incubate enzymes (e.g., xanthine oxidase) for 10 minutes with the compound to ensure equilibrium.
  • Control for solvent effects: Keep DMSO concentration ≤0.1% to avoid denaturation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.